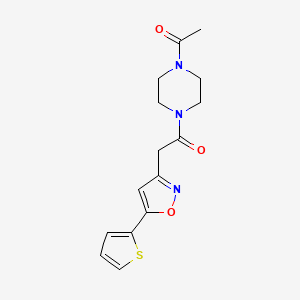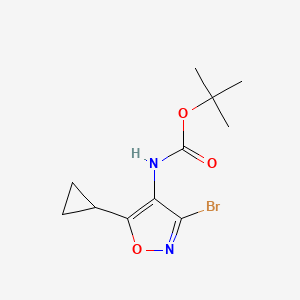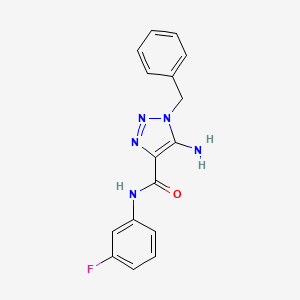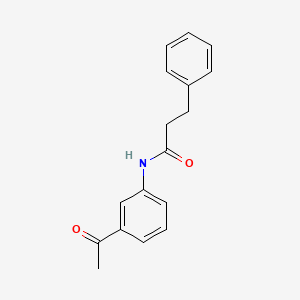
N-(3-acetylphenyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study discussed the synthesis of sulfonamide compounds, including N-(3-acetylphenyl)-4-methylbenzenesulfonamide . Another study reported the synthesis of 3-substituted-4-arylquinoline derivatives using 3-acetyl-4-arylquinoline .Chemical Reactions Analysis
The chemical reactions involving a compound depend on its molecular structure and the conditions under which the reactions occur. A study discussed the reactivity of isocyanates, which are closely related to the compound . Another study reported the preparation of pyrroles via Paal–Knorr condensation of hexane-2,5-dione with various mono- and diamines .Applications De Recherche Scientifique
Photoaffinity Labeling in Structural Biology
Photoaffinity labeling (PAL) is a crucial technique in structural biology, used to study the interaction between biomolecules and ligands. It involves photoreactive groups, such as arylazide, benzophenone, and 3-(trifluoromethyl)-3-phenyldiazirine, to covalently attach to target molecules upon UV light exposure. This method has been applied to investigate various biological systems, including G-protein-coupled receptors, biological membranes, and carbohydrate-binding proteins. PAL, combined with modern analytical techniques and computational modeling, remains a vital approach in elucidating the organization of biological systems (Vodovozova, 2007).
Therapeutic Evidence and Potential Mechanisms of Action
N-acetylcysteine (NAC) research has expanded into psychiatric applications due to its antioxidant properties and modulation of neurotransmitters. NAC's potential in treating disorders such as addiction, schizophrenia, and bipolar disorder is notable, especially where traditional treatments have been ineffective. The mechanisms behind NAC's benefits are believed to extend beyond its role as a glutathione precursor, involving modulation of glutamatergic, neurotropic, and inflammatory pathways (Dean, Giorlando, & Berk, 2011).
Caffeic Acid Derivatives and Drug Discovery
The phenylpropanoid scaffold, exemplified by caffeic acid (CA) and its derivatives, has been identified as a significant structure in drug discovery, especially for diseases associated with oxidative stress. The versatility of CA as a chemical template has led to the development of new compounds with potential therapeutic applications in various fields, including the cosmetic industry, highlighting its stabilizing properties. The synthesis of esters, amides, and hybrids with marketed drugs is a strategic approach to develop therapeutically relevant derivatives (Silva, Oliveira, & Borges, 2014).
Bio-Based Polymers from Renewable Monomers
Research into bio-based polymers produced by the controlled/living polymerization of renewable monomers, such as terpenes and phenylpropanoids, has shown significant progress. The careful selection of initiating systems for polymerization has enabled the efficient production of high-performance, well-defined bio-based polymers. This work not only contributes to the development of sustainable materials but also highlights the potential of renewable resources in the polymer industry (Satoh, 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-13(19)15-8-5-9-16(12-15)18-17(20)11-10-14-6-3-2-4-7-14/h2-9,12H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDNVJZKSDDEFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2635448.png)
![3-(1,3-Benzodioxole-5-carbonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2635452.png)
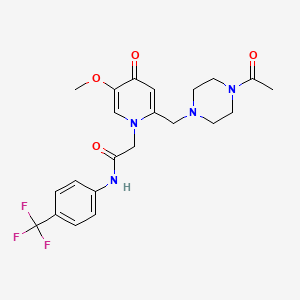
![3-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2635457.png)
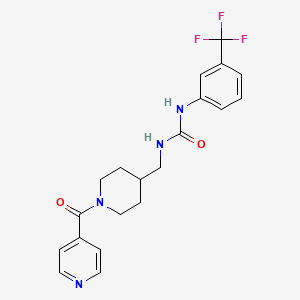
![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide](/img/structure/B2635462.png)
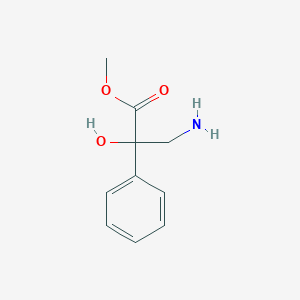
![(1R,5S,6S,7S)-7-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2635465.png)


